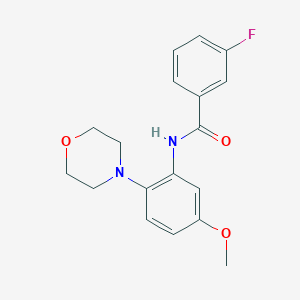![molecular formula C23H22N4O6 B243903 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B243903.png)
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, also known as MN-01, is a novel compound that has gained attention in the field of medicinal chemistry for its potential therapeutic applications. MN-01 belongs to the class of furamides and has been synthesized using various methods.
Mecanismo De Acción
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide exerts its therapeutic effects through various mechanisms. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide also inhibits the activity of nuclear factor-kappaB (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been found to have various biochemical and physiological effects. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide reduces the production of reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby reducing oxidative stress. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide also reduces the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increases the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide also reduces cardiac injury and improves cardiac function in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has several advantages for lab experiments. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has a high solubility in water and organic solvents, making it easy to dissolve and handle. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide is stable under different pH and temperature conditions, making it suitable for various experimental settings. However, N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has some limitations for lab experiments. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has a low bioavailability, and its pharmacokinetic properties need to be optimized for clinical use. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide also has a short half-life, and its dosing regimen needs to be optimized for sustained therapeutic effects.
Direcciones Futuras
For N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide research include optimizing its pharmacokinetic properties, identifying its molecular targets, and evaluating its safety and efficacy in clinical trials. Overall, N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been synthesized using different methods, including the reaction of 5-nitrofuran-2-carboxylic acid with 4-(4-methoxybenzoyl)piperazine in the presence of a coupling agent. Another method involves the reaction of 4-(4-methoxybenzoyl)piperazine with 5-nitrofurfural in the presence of a reducing agent. The synthesis of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been optimized to achieve a high yield and purity.
Aplicaciones Científicas De Investigación
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has shown potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C23H22N4O6 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N4O6/c1-32-19-8-2-16(3-9-19)23(29)26-14-12-25(13-15-26)18-6-4-17(5-7-18)24-22(28)20-10-11-21(33-20)27(30)31/h2-11H,12-15H2,1H3,(H,24,28) |
Clave InChI |
VRNFNAUGCJZHBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B243820.png)
![3,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243821.png)
![2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243823.png)
![3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243825.png)
![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)